molecular formula C3H6ClF2N B1302710 3,3-Difluoroazetidine hydrochloride CAS No. 288315-03-7

3,3-Difluoroazetidine hydrochloride

Cat. No.: B1302710
CAS No.: 288315-03-7
M. Wt: 129.53 g/mol
InChI Key: CDBAEFXTCRKJPZ-UHFFFAOYSA-N
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Description

3,3-Difluoroazetidine hydrochloride (CAS: 288315-03-7; molecular formula: C₃H₆ClF₂N) is a fluorinated four-membered heterocyclic compound derived from azetidine, featuring two fluorine substituents at the 3-position. Its unique structure confers enhanced lipophilicity and nucleophilic reactivity due to ring strain (~27.7 kcal/mol), making it a versatile building block in medicinal chemistry and materials science .

Key applications include:

  • Bioimaging: Precursor for fluorogenic dyes (e.g., rhodamine derivatives) with tunable emission wavelengths .
  • Energetic Materials: Synthesis of triazolyl polycyclic compounds for stable, high-density combustion applications .
  • Electronics: Potential use in OLEDs and dye-sensitized solar cells (DSSCs) by modulating HOMO-LUMO energy gaps .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoroazetidine hydrochloride typically involves the fluorination of azetidine. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoroazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a substituted azetidine derivative .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C3_3H6_6ClF2_2N
  • CAS Number : 288315-03-7
  • Molecular Weight : 127.54 g/mol
  • Structure : The compound features a four-membered azetidine ring with two fluorine atoms at the 3-position, which enhances its lipophilicity and reactivity compared to non-fluorinated analogs.

Bioimaging

3,3-Difluoroazetidine hydrochloride serves as a precursor for synthesizing rhodamine dyes, which are widely used in bioimaging due to their fluorescent properties. The incorporation of fluorine atoms allows for fine-tuning of the fluorescent wavelengths, making these dyes suitable for various imaging applications in biological research .

Organic Electronics

The compound's unique electronic properties make it a valuable building block in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its ability to adjust the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for optimizing device performance .

Table 1: Comparison of Energy Gaps in Fluorinated vs. Non-Fluorinated Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
3,3-Difluoroazetidine HCl-5.20-3.002.20
Non-Fluorinated Azetidine-5.00-3.301.70

Synthesis of Energetic Materials

In the field of energetic materials, this compound is utilized as a precursor for synthesizing triazolyl polycyclic compounds that exhibit improved stability and density. These materials are essential for developing advanced propellants and explosives .

Case Study 1: BCL6 Inhibition Research

A recent study utilized this compound as part of a chemical probe aimed at inhibiting BCL6, a transcriptional repressor implicated in various cancers. The study demonstrated that modifications to the azetidine scaffold could enhance biological activity and selectivity against BCL6, leading to promising results in cellular assays .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes involving this compound has shown that employing different reaction conditions can significantly affect yield and purity. For example, using sodium triacetoxyborohydride in dimethylformamide resulted in an 88% yield of desired products under controlled conditions .

Mechanism of Action

The mechanism of action of 3,3-Difluoroazetidine hydrochloride involves its ability to participate in nucleophilic substitution reactions due to the electron lone pair on the nitrogen atom. This enhances its reactivity compared to other secondary amine species . The compound can also interact with various molecular targets, including enzymes and receptors, depending on its specific application .

Comparison with Similar Compounds

Structural and Functional Similarities

The table below compares 3,3-difluoroazetidine hydrochloride with structurally related azetidine and pyrrolidine derivatives:

Compound Name Molecular Formula Substituents Key Applications Similarity Score* Reference
3-Fluoroazetidine hydrochloride C₃H₆ClFN 3-fluoro Pharmaceutical intermediates 0.81
3-Methylazetidine hydrochloride C₄H₁₀ClN 3-methyl Ligand synthesis for catalysis 0.55
2,2-Difluoropropan-1-amine hydrochloride C₃H₇ClF₂N 2,2-difluoro (linear chain) Agrochemical precursors 0.62
3,3-Difluoropyrrolidine hydrochloride C₄H₈ClF₂N 5-membered ring, 3,3-difluoro CNS drug candidates 0.64

*Similarity scores based on structural and functional overlap (1.0 = identical).

Key Differences

  • Ring Size and Strain : 3,3-Difluoroazetidine’s four-membered ring exhibits higher strain (vs. pyrrolidine’s five-membered ring), enhancing nucleophilicity .
  • Fluorination Pattern: The 3,3-difluoro substitution increases lipophilicity and metabolic stability compared to mono-fluorinated analogs (e.g., 3-fluoroazetidine) .
  • Synthetic Utility : 3,3-Difluoroazetidine is preferred in cross-coupling reactions for fluorophores, whereas 3-methylazetidine is used in less sterically demanding syntheses .

Comparative Reactivity

  • Nucleophilicity : 3,3-Difluoroazetidine reacts faster than 3-fluoroazetidine due to fluorine’s electron-withdrawing effects amplifying ring strain .
  • Stability : More hygroscopic than 3-methylazetidine hydrochloride, requiring inert storage conditions .

Physicochemical Properties

Property This compound 3-Fluoroazetidine Hydrochloride 3-Methylazetidine Hydrochloride
Melting Point 136–140°C 138–142°C (predicted) 150–155°C
Purity >97% (1H NMR) 95% (HPLC) >98% (LCMS)
Molecular Weight (g/mol) 129.54 113.54 107.58

Biological Activity

3,3-Difluoroazetidine hydrochloride (CAS Number 28815-03-7) is a fluorinated derivative of azetidine, a four-membered ring heterocyclic compound. Its unique structural features, including two fluorine atoms at the 3-position, enhance its lipophilicity and reactivity, making it a valuable building block in various chemical applications. This article explores the biological activity of this compound, highlighting its applications in drug discovery, bioimaging, and energetic materials.

  • Chemical Formula : C₃H₆ClF₂N
  • Molecular Weight : 129.54 g/mol
  • Melting Point : 136 °C – 140 °C
  • Purity : >97%

1. Drug Development

This compound has been investigated as a precursor for potential therapeutic agents. Notably, it has been utilized in the development of inhibitors targeting the BCL6 protein, which is implicated in various cancers. In a study by researchers, the compound was part of a scaffold that demonstrated significant antiproliferative activity against cancer cell lines with an IC₅₀ value of 31 nM in cellular assays .

Table 1: Biological Activity Data of this compound

CompoundTargetIC₅₀ (nM)Remarks
CCT373566BCL60.7Potent inhibitor with strong antiproliferative activity
CCT372064BCL64.8Initial scaffold for optimization
3,3-DifluoroazetidineVarious31Best representative in NanoBRET assay

2. Bioimaging Applications

The compound serves as a precursor for rhodamine dyes used in bioimaging applications. The ability to finely tune fluorescent wavelengths enhances its utility in fluorescence microscopy and other imaging techniques . This tuning capability is crucial for improving contrast and resolution in biological imaging.

3. Energetic Materials

Research indicates that this compound can be used to synthesize triazolyl polycyclic energetic materials. These materials are characterized by improved stability and density compared to traditional compounds, making them suitable for combustion applications .

Case Study: BCL6 Inhibition

In a recent study focused on BCL6 inhibition, researchers utilized this compound as part of their synthetic strategy to optimize drug candidates. The results indicated that modifications to the azetidine structure could significantly impact biological activity and pharmacokinetics. The compound exhibited low microsomal clearance and moderate bioavailability in vivo, suggesting potential for further development as an oral therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of the compound was assessed using Balb/C mice. Dosing studies revealed that while the half-life was favorable compared to other tested compounds, challenges regarding solubility and plasma protein binding were noted. This highlights the need for further optimization to enhance its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3,3-Difluoroazetidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including gloves, goggles, and lab coats, to avoid skin/eye contact .
  • Work in a well-ventilated fume hood to prevent inhalation of dust or vapors .
  • Store in a cool, dry, locked cabinet away from incompatible substances (e.g., strong oxidizers) .
  • In case of accidental exposure, flush eyes/skin with water for 15 minutes and seek immediate medical attention .

Q. How is this compound synthesized and characterized in academic research?

  • Methodological Answer :

  • Synthesis : React this compound with intermediates (e.g., tert-butyl carbamate derivatives) in polar solvents like DMF, followed by purification via column chromatography .
  • Characterization :
  • NMR : Use 1H^1H NMR (400 MHz, DMSO-d6d_6) to confirm structural integrity (e.g., peaks at δ 4.56–4.63 ppm for azetidine protons) .
  • LCMS/HPLC : Validate purity (>90%) and molecular ion peaks (e.g., ESIMS m/z: 385.1) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound as a synthetic intermediate?

  • Methodological Answer :

  • Stoichiometry : Adjust molar ratios (e.g., 1.2 equivalents of this compound) to drive reactions to completion .
  • Solvent Selection : Use DMF for nucleophilic substitutions to enhance solubility and reaction efficiency .
  • Contradiction Analysis : Yields vary significantly (e.g., 26% vs. 45% in similar reactions) due to steric hindrance or competing side reactions; optimize via temperature control (e.g., 0°C to room temperature) and inert atmospheres .

Q. What analytical techniques are critical for assessing the stability and purity of this compound in drug development?

  • Methodological Answer :

  • HPLC Purity Assays : Monitor degradation products under stress conditions (e.g., heat, light) using C18 columns and UV detection at 254 nm .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C) to ensure suitability for high-temperature reactions .
  • Mass Spectrometry : Confirm isotopic patterns (e.g., Cl/F isotopes) and rule out salt dissociation .

Q. How does this compound contribute to the design of PROTACs (Proteolysis-Targeting Chimeras)?

  • Methodological Answer :

  • Linker Integration : Use its azetidine core as a rigid spacer to connect E3 ligase ligands (e.g., VH032) and target protein binders, optimizing proteasome-mediated degradation .
  • Structure-Activity Relationship (SAR) : Modify fluorine substituents to enhance metabolic stability and binding affinity .

Q. Contradictions and Resolutions

  • Low Reaction Yields : Discrepancies in yields (e.g., 26% vs. 45%) may arise from steric effects or solvent purity. Mitigate via pre-drying solvents and using excess reagents .
  • Safety Classification : While some sources label it as "IRRITANT" , others lack hazard data . Always default to rigorous PPE and institutional guidelines .

Properties

IUPAC Name

3,3-difluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2N.ClH/c4-3(5)1-6-2-3;/h6H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBAEFXTCRKJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374238
Record name 3,3-Difluoroazetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288315-03-7
Record name 3,3-Difluoroazetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluoroazetidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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